molecular formula C8H8Cl2FNO2 B6211679 methyl 4-amino-2-chloro-5-fluorobenzoate hydrochloride CAS No. 2728512-99-8

methyl 4-amino-2-chloro-5-fluorobenzoate hydrochloride

Cat. No.: B6211679
CAS No.: 2728512-99-8
M. Wt: 240.06 g/mol
InChI Key: BPLKTCGMUSYZPU-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-chloro-5-fluorobenzoate hydrochloride is a chemical compound with the molecular formula C8H7ClFNO2·HCl It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2-chloro-5-fluorobenzoate hydrochloride typically involves the esterification of 4-amino-2-chloro-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-chloro-5-fluorobenzoate hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro substituent can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or nitric acid are employed under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzoates with different functional groups replacing the chloro substituent.

    Oxidation: Products include nitrobenzoates or nitrosobenzoates.

    Reduction: Products include aminobenzoates or alcohol derivatives.

Scientific Research Applications

Methyl 4-amino-2-chloro-5-fluorobenzoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-chloro-5-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino and fluoro substituents on the benzene ring can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, leading to inhibition or modulation of their activity. The chloro substituent can also participate in halogen bonding, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-2-chloro-4-fluorobenzoate
  • Methyl 2-amino-4-chloro-5-fluorobenzoate
  • Methyl 5-amino-4-chloro-2-fluorobenzoate

Uniqueness

Methyl 4-amino-2-chloro-5-fluorobenzoate hydrochloride is unique due to the specific positioning of its substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (amino) groups creates a unique electronic environment that can be exploited in various chemical and biological applications.

Biological Activity

Methyl 4-amino-2-chloro-5-fluorobenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and comparative studies with related compounds.

This compound is synthesized through the esterification of 4-amino-2-chloro-5-fluorobenzoic acid with methanol, followed by treatment with hydrochloric acid to form the hydrochloride salt. This process enhances the compound's solubility and stability, making it suitable for various applications in research and industry.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The amino and fluorine substituents on the benzene ring facilitate hydrogen bonding and electrostatic interactions with target proteins or enzymes, potentially leading to modulation of their activity. Additionally, the chloro substituent can participate in halogen bonding, which may enhance binding affinity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's structure suggests that it may act as a competitive inhibitor against bacterial enzymes involved in cell wall synthesis or DNA replication.

Anticancer Properties

The compound has also been investigated for its potential anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by targeting specific pathways involved in cell division and survival. For instance, its structural similarity to known topoisomerase inhibitors indicates potential as an anticancer agent through interference with DNA replication processes .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) against various pathogens, showing significant efficacy comparable to established antibiotics .
    PathogenMIC (µg/mL)
    E. coli0.008
    K. pneumoniae0.03
    P. aeruginosa0.125
  • Anticancer Activity : In vitro assays revealed that the compound inhibited the growth of specific cancer cell lines, suggesting a mechanism involving apoptosis induction or cell cycle arrest .
  • Mechanistic Studies : Further investigations into its mechanism revealed that this compound could disrupt topoisomerase activity, leading to increased DNA damage in cancer cells .

Comparative Analysis with Related Compounds

Comparative studies highlight the unique properties of this compound relative to similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
Methyl 2-amino-4-fluorobenzoateModerateLow
Methyl 4-amino-3-fluorobenzoateLowModerate

The presence of fluorine at the 5-position significantly enhances its reactivity and biological activity compared to its analogs.

Properties

CAS No.

2728512-99-8

Molecular Formula

C8H8Cl2FNO2

Molecular Weight

240.06 g/mol

IUPAC Name

methyl 4-amino-2-chloro-5-fluorobenzoate;hydrochloride

InChI

InChI=1S/C8H7ClFNO2.ClH/c1-13-8(12)4-2-6(10)7(11)3-5(4)9;/h2-3H,11H2,1H3;1H

InChI Key

BPLKTCGMUSYZPU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)N)F.Cl

Purity

95

Origin of Product

United States

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